molecular formula C16H22O3 B1326221 Ethyl 6-(4-ethylphenyl)-6-oxohexanoate CAS No. 898778-26-2

Ethyl 6-(4-ethylphenyl)-6-oxohexanoate

Cat. No.: B1326221
CAS No.: 898778-26-2
M. Wt: 262.34 g/mol
InChI Key: BYNSXOPQFGNUNB-UHFFFAOYSA-N
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Description

Ethyl 6-(4-ethylphenyl)-6-oxohexanoate (CAS 898778-26-2) is an aromatic ester with the molecular formula C₁₆H₂₂O₃ and a molecular weight of 262.34 g/mol . Its structure comprises a hexanoate backbone with a ketone group at the 6-position and a 4-ethylphenyl substituent.

Properties

IUPAC Name

ethyl 6-(4-ethylphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-3-13-9-11-14(12-10-13)15(17)7-5-6-8-16(18)19-4-2/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNSXOPQFGNUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645757
Record name Ethyl 6-(4-ethylphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-26-2
Record name Ethyl 4-ethyl-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(4-ethylphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-ethylphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-ethylphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters

Scientific Research Applications

Ethyl 6-(4-ethylphenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-ethylphenyl)-6-oxohexanoate involves its interaction with various molecular targets, depending on its application. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The pathways involved include enzymatic catalysis and chemical hydrolysis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate (CAS 951886-40-1)
  • Molecular Formula : C₁₄H₁₆ClFO₃
  • Molecular Weight : 286.73 g/mol .
  • Key Differences : The substitution of chlorine and fluorine at the 4- and 2-positions of the phenyl ring increases polarity and lipophilicity compared to the ethyl group. Halogen substituents may enhance metabolic stability and influence binding affinity in biological systems.
Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate (CAS 898778-14-8)
  • Molecular Formula : C₁₄H₁₆Cl₂O₃
  • Molecular Weight : Higher than the ethylphenyl analog due to two chlorine atoms .
Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate (CAS 898752-73-3)
  • Molecular Formula : C₁₅H₂₀O₄
  • Molecular Weight : 264.32 g/mol .
  • Key Feature : The methoxy group is electron-donating, increasing ring electron density. This could enhance participation in Friedel-Crafts reactions or π-π stacking interactions in drug design.

Heterocyclic and Functional Group Modifications

Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate (CAS 898792-48-8)
  • Molecular Formula: C₁₉H₂₇NO₃
  • Key Addition : Incorporates a morpholine ring, introducing nitrogen and oxygen atoms .
  • Implications : Enhances solubility in polar solvents and may interact with biological targets via hydrogen bonding.
Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate (CAS 898783-39-6)
  • Molecular Formula: C₁₉H₂₇NO₃S
  • Unique Feature : Thiomorpholine substituent includes sulfur, which could alter redox properties or metal coordination .

Ester Group Variations

Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate
  • Molecular Formula : C₁₅H₂₀O₅ (inferred from ).

Physical Properties

Compound (CAS) Boiling Point (°C) Density (g/cm³) Purity
Ethyl 6-(4-ethylphenyl)-6-oxohexanoate (898778-26-2) Not reported Not reported -
Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate (898752-73-3) 373.8 (predicted) 1.068 (predicted) 97%
Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate (898792-48-8) - - 97%

Biological Activity

Ethyl 6-(4-ethylphenyl)-6-oxohexanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including relevant case studies and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C17H24O3C_{17}H_{24}O_3 and a molecular weight of approximately 288.37 g/mol. The structure features an ethyl ester group, a hexanoate backbone, and a phenyl moiety with an ethyl substituent, which may influence its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The keto group in the compound can participate in hydrogen bonding and nucleophilic addition reactions, facilitating interactions with enzymes and receptors involved in critical biological pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on analogs have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity. The presence of the ethyl group on the phenyl ring is believed to enhance lipophilicity, potentially improving membrane penetration and efficacy against microbial pathogens.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have yielded promising results. Compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . Further studies are needed to elucidate the specific pathways through which this compound exerts its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into potential applications for this compound:

  • Antimicrobial Efficacy : A study examining various derivatives found that certain structural modifications significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with longer alkyl chains exhibited increased potency.
  • Cell Viability Assays : In vitro assays demonstrated that analogs of this compound could reduce cell viability in cancer cell lines at low micromolar concentrations, indicating potential for therapeutic development.
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds could inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs), thereby halting the cell cycle progression .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:

Compound NameStructureBiological Activity
Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoateStructureAntimicrobial, anticancer
Ethyl 6-(2-methylphenyl)-6-oxohexanoateStructureModerate cytotoxicity against cancer cells
Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoateStructureAnti-inflammatory, antimicrobial

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